3-Chlorobiphenyl (CAS: 2051-61-8), also known as PCB congener 2, is a monochlorinated aromatic compound foundational to research in environmental science, toxicology, and synthetic chemistry. As a member of the polychlorinated biphenyl (PCB) class, its specific chlorine substitution pattern at the meta-position dictates its distinct physical, chemical, and biological properties relative to other congeners. These isomer-specific characteristics are critical in applications ranging from the synthesis of complex molecules to its use as a certified reference material for environmental analysis, making the choice between isomers a key procurement decision.
Substituting 3-Chlorobiphenyl with its ortho- (2-Chlorobiphenyl) or para- (4-Chlorobiphenyl) isomers is unreliable for achieving reproducible results. The position of the single chlorine atom significantly alters the molecule's steric hindrance, dipole moment, and electronic properties. These structural differences directly impact melting points, solubility, reactivity in cross-coupling reactions, electrochemical reduction potentials, and rates of metabolic degradation. Consequently, selecting the correct isomer is not a matter of minor optimization but a fundamental requirement for processability, reaction success, and analytical accuracy.
Unlike its common isomers, 3-Chlorobiphenyl exists as a liquid at standard room temperature, with a melting point of approximately 17 °C. This contrasts sharply with the solid-state nature of 2-Chlorobiphenyl (m.p. 34 °C) and 4-Chlorobiphenyl (m.p. 77 °C), which require heating for liquid-phase handling or dissolution in a solvent.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~17 °C |
| Comparator Or Baseline | 2-Chlorobiphenyl (~34 °C); 4-Chlorobiphenyl (~77 °C) |
| Quantified Difference | 17–60 °C lower melting point than solid isomers |
| Conditions | Standard atmospheric pressure. |
This property simplifies handling, eliminates heating steps, and allows for direct use in liquid-phase reactions or formulations, reducing process complexity and energy costs.
The electrochemical reduction potential of 3-Chlorobiphenyl is distinct from its isomers, reflecting the influence of chlorine position on the electron affinity of the biphenyl system. In a comparative study using cyclic voltammetry, 3-Chlorobiphenyl exhibited a half-wave potential of -2.59 V. This value is intermediate between the more easily reduced 4-Chlorobiphenyl (-2.54 V) and the more difficult to reduce 2-Chlorobiphenyl (-2.68 V).
| Evidence Dimension | Half-Wave Potential (V vs. SCE) |
| Target Compound Data | -2.59 V |
| Comparator Or Baseline | 4-Chlorobiphenyl (-2.54 V); 2-Chlorobiphenyl (-2.68 V) |
| Quantified Difference | 50 mV more negative than 4-isomer; 90 mV more positive than 2-isomer. |
| Conditions | Cyclic voltammetry in dimethylformamide with 0.1 M tetraethylammonium bromide as supporting electrolyte. |
This defined reduction potential allows for its selective use or detection in electrochemical systems and makes it a critical standard for studying degradation pathways where isomeric separation is key.
In palladium-catalyzed Suzuki-Miyaura coupling reactions, 3-Chlorobiphenyl serves as a more efficient precursor than its sterically hindered ortho-isomer, 2-Chlorobiphenyl. In a microwave-assisted coupling with phenylboronic acid, 3-Chlorobiphenyl achieved a 98% yield. Under identical conditions, the sterically encumbered 2-Chlorobiphenyl provided a lower yield of 90%, demonstrating the practical synthetic advantage of the meta-substitution pattern.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 98% |
| Comparator Or Baseline | 2-Chlorobiphenyl (90%) |
| Quantified Difference | 8% higher yield compared to the ortho-isomer |
| Conditions | Microwave-assisted Suzuki-Miyaura coupling with phenylboronic acid, Pd(OAc)2/TPPTS catalyst system in water. |
For synthetic chemists, procuring 3-Chlorobiphenyl over the 2-isomer directly translates to higher product yields, improved process efficiency, and simpler purification, justifying its selection as a starting material.
The reduced steric hindrance compared to its 2-chloro isomer makes 3-Chlorobiphenyl a more efficient choice for palladium-catalyzed cross-coupling reactions. It is the appropriate starting material when high yields of meta-substituted biaryl or terphenyl structures are required for applications in materials science or pharmaceutical synthesis.
Due to its unique electrochemical properties and chromatographic retention time relative to other monochlorobiphenyls, high-purity 3-Chlorobiphenyl is essential as a standard for the accurate quantification of PCB congener 2 in environmental samples (e.g., soil, water, tissue) and for calibrating analytical instrumentation.
The well-defined electrochemical reduction potential of 3-Chlorobiphenyl allows it to serve as a model compound for investigating the mechanisms of reductive dechlorination. Its intermediate degradation profile makes it a suitable substrate for studying specific enzymatic or microbial pathways involved in PCB bioremediation.
As a liquid at room temperature, 3-Chlorobiphenyl can be used directly in processes where a solvent-free or high-boiling point liquid medium is needed, a significant advantage over its solid isomers which require melting or dissolution.
Health Hazard;Environmental Hazard